5'-S-(2-Hydroxypropyl)-5'-thio-adenosine
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Overview
Description
5’-S-(2-Hydroxypropyl)-5’-thio-adenosine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thioether linkage and a hydroxypropyl group attached to the adenosine molecule. The structural modifications impart distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-(2-Hydroxypropyl)-5’-thio-adenosine typically involves the reaction of adenosine with 2-hydroxypropyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 5’-S-(2-Hydroxypropyl)-5’-thio-adenosine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for quality control and assurance.
Chemical Reactions Analysis
Types of Reactions
5’-S-(2-Hydroxypropyl)-5’-thio-adenosine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the hydroxypropyl group or the thioether linkage.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed during oxidation.
Reduction: Reduced forms of the hydroxypropyl group or thioether linkage.
Substitution: Products with different functional groups replacing the hydroxypropyl group.
Scientific Research Applications
5’-S-(2-Hydroxypropyl)-5’-thio-adenosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 5’-S-(2-Hydroxypropyl)-5’-thio-adenosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The hydroxypropyl group and thioether linkage play crucial roles in determining the compound’s binding affinity and specificity. Research is ongoing to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound, which lacks the hydroxypropyl and thioether modifications.
5’-S-Methyl-5’-thio-adenosine: A similar compound with a methyl group instead of the hydroxypropyl group.
2-Hydroxypropyl-β-cyclodextrin: A compound with a similar hydroxypropyl group but different overall structure.
Uniqueness
5’-S-(2-Hydroxypropyl)-5’-thio-adenosine is unique due to the presence of both the hydroxypropyl group and the thioether linkage, which impart distinct chemical and biological properties. These modifications enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19N5O4S |
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Molecular Weight |
341.39 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-hydroxypropylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O4S/c1-6(19)2-23-3-7-9(20)10(21)13(22-7)18-5-17-8-11(14)15-4-16-12(8)18/h4-7,9-10,13,19-21H,2-3H2,1H3,(H2,14,15,16)/t6?,7-,9-,10-,13-/m1/s1 |
InChI Key |
BXZBRKQCHMTSGU-ZRURSIFKSA-N |
Isomeric SMILES |
CC(CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Canonical SMILES |
CC(CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
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